molecular formula C10H7N3O7S B14965274 methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate

methyl (4,6-dinitro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate

Cat. No.: B14965274
M. Wt: 313.25 g/mol
InChI Key: JOHWNCWOHRPLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE is a complex organic compound with a unique structure that includes a benzothiazole ring substituted with nitro groups and an ester functional group

Preparation Methods

The synthesis of METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE typically involves the reaction of 4,6-dinitro-2,3-dihydro-1,2-benzothiazol-3-one with methyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions. Additionally, the benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Scientific Research Applications

METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The nitro groups and benzothiazole ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

METHYL 2-(4,6-DINITRO-3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)ACETATE can be compared with similar compounds such as:

Properties

Molecular Formula

C10H7N3O7S

Molecular Weight

313.25 g/mol

IUPAC Name

methyl 2-(4,6-dinitro-3-oxo-1,2-benzothiazol-2-yl)acetate

InChI

InChI=1S/C10H7N3O7S/c1-20-8(14)4-11-10(15)9-6(13(18)19)2-5(12(16)17)3-7(9)21-11/h2-3H,4H2,1H3

InChI Key

JOHWNCWOHRPLAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.